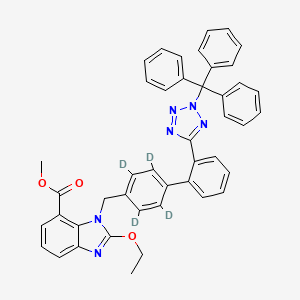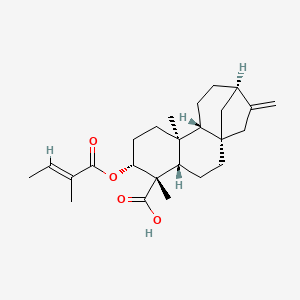
Benocyclidine-d10
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benocyclidine-d10 (BCP-d10) contains ten deuterium atoms at the 2, 2/', 3, 3/', 4, 4/', 5, 5/', 6, and 6/' positions. It is intended for use as an internal standard for the quantification of BCP by GC- or LC-mass spectrometry. BCP is a derivative of phencyclidine with a benzothiophenyl group instead of a phenyl ring. It acts as a potent and selective dopamine reuptake inhibitor (IC50 = 8 nM) with negligible affinity for the NMDA receptor-linked phencyclidine receptor (K0.5 = 6 μM). BCP has been used to label the dopamine transporter in the mouse brain. This product is intended for forensic and research applications.
Wissenschaftliche Forschungsanwendungen
1. Potential in Drug Formulations
Benocyclidine-d10, as part of pharmaceutical research, may have implications in drug formulations. For instance, a study on the formulation of bilayer tablets combining metoclopramide hydrochloride and diclofenac sodium explored the optimization of drug release. This kind of research demonstrates the role of compounds like this compound in developing effective drug delivery systems (Gattani et al., 2012).
2. Use in Ocular Drug Delivery
Research into ocular drug delivery systems has also utilized compounds similar to this compound. A study discussed the development of an eye patch with microneedles for controlled drug delivery, highlighting the utility of such compounds in novel drug delivery methods (Than et al., 2018).
3. Neuroprotective Potential
In the field of neurology, compounds like this compound have been explored for their neuroprotective effects. For example, a study on minocycline highlighted its role in reducing lipid peroxidation and preserving spinal cord ultrastructure post-traumatic injury, suggesting the potential therapeutic application of related compounds in neuroprotection (Sonmez et al., 2013).
4. Application in Dentistry
In dentistry, research has been conducted on the use of photodynamic therapy, where compounds like this compound might play a role in developing new treatments for bacterial infections in root canals (Souza et al., 2010).
5. Osteoblast Function Enhancement
Another study examined the effects of benidipine on osteoblast function, which indicates the potential application of this compound in bone health and treatment of osteoporosis-related conditions (Wang et al., 2014).
6. Cardioprotective Effects
The cardioprotective effects of minocycline have been investigated, suggesting that related compounds could offer new avenues for treating heart-related injuries or diseases (Scarabelli et al., 2004).
Eigenschaften
Molekularformel |
C19H15D10NS |
|---|---|
Molekulargewicht |
309.5 |
InChI-Schlüssel |
RGSVXQJPSWZXOP-PGAPGPTOSA-N |
Aussehen |
Assay:≥99% deuterated forms (d1-d10)A crystalline solid |
Synonyme |
BCT-d10; Benzothiophenylcyclohexylpoperidine-d10; GK 13-d10; BTCP-d10 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxyoxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B1164366.png)

